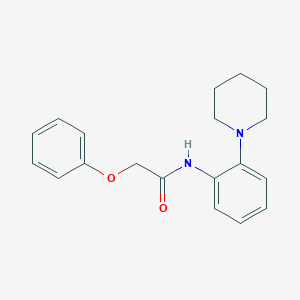![molecular formula C20H14ClN3O2S B244956 2-[(4-chlorophenyl)thio]-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B244956.png)
2-[(4-chlorophenyl)thio]-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-chlorophenyl)thio]-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of the protein kinase CK1δ, which plays a crucial role in regulating various cellular processes. The compound has shown promising results in several studies, and its potential applications in the field of medicine and drug development are being explored.
作用机制
The mechanism of action of 2-[(4-chlorophenyl)thio]-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide involves the inhibition of CK1δ, a protein kinase that plays a crucial role in regulating various cellular processes. CK1δ is involved in the regulation of the Wnt/β-catenin signaling pathway, which is essential for cell proliferation, differentiation, and survival. Inhibition of CK1δ by 2-[(4-chlorophenyl)thio]-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide leads to the activation of the Wnt/β-catenin pathway, which can have several beneficial effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-chlorophenyl)thio]-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide have been studied extensively. The compound has been shown to inhibit the growth and proliferation of cancer cells by activating the Wnt/β-catenin pathway. It has also been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease. Additionally, the compound has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
The advantages of using 2-[(4-chlorophenyl)thio]-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide in lab experiments include its high potency and specificity for CK1δ. The compound is also readily available and can be synthesized using relatively simple methods. However, the limitations of using the compound include its potential toxicity and the need for further studies to determine its long-term effects.
未来方向
There are several future directions for the research on 2-[(4-chlorophenyl)thio]-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide. One potential direction is the development of the compound as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Another direction is the use of the compound as a tool in genetic research to study the role of CK1δ in various cellular processes. Additionally, further studies are needed to determine the long-term effects of the compound and its potential toxicity.
合成方法
The synthesis of 2-[(4-chlorophenyl)thio]-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide involves a multi-step process. The initial step involves the reaction of 4-chlorothiophenol with 2-bromoacetophenone to form 2-(4-chlorophenylthio)acetophenone. This intermediate is then reacted with 3-(2-bromoacetyl)oxazolo[4,5-b]pyridine to form the final product.
科学研究应用
2-[(4-chlorophenyl)thio]-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential use as a tool in genetic research and as a chemical probe for studying the role of CK1δ in various cellular processes.
属性
分子式 |
C20H14ClN3O2S |
|---|---|
分子量 |
395.9 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)sulfanyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C20H14ClN3O2S/c21-14-6-8-16(9-7-14)27-12-18(25)23-15-4-1-3-13(11-15)20-24-19-17(26-20)5-2-10-22-19/h1-11H,12H2,(H,23,25) |
InChI 键 |
ALUCHPXHTQGWSD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=CC=C(C=C2)Cl)C3=NC4=C(O3)C=CC=N4 |
规范 SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=CC=C(C=C2)Cl)C3=NC4=C(O3)C=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-fluoro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide](/img/structure/B244883.png)


![5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244889.png)
![3,4-dimethyl-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244891.png)
![N-[3-(pentanoylamino)phenyl]-2-naphthamide](/img/structure/B244892.png)
![N-{3-[(phenylacetyl)amino]phenyl}pentanamide](/img/structure/B244893.png)
![N-[3-(pentanoylamino)phenyl]nicotinamide](/img/structure/B244895.png)
![N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244896.png)
![N-(3-{[(4-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244897.png)